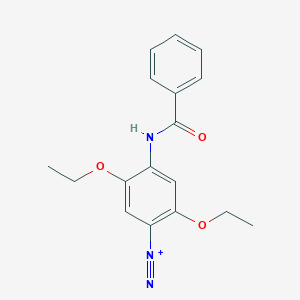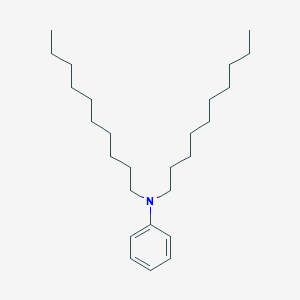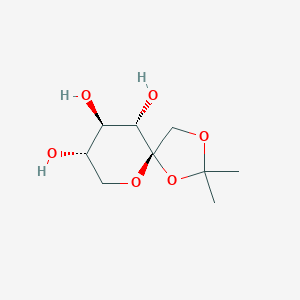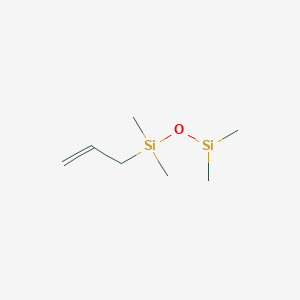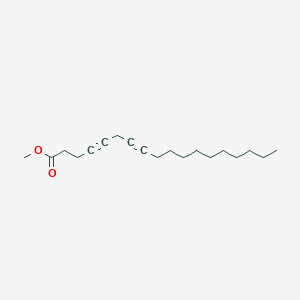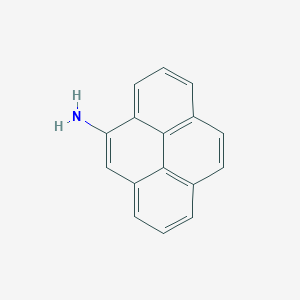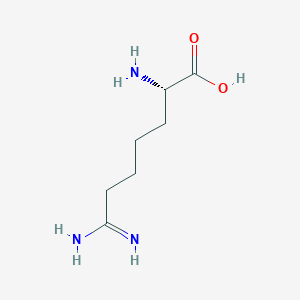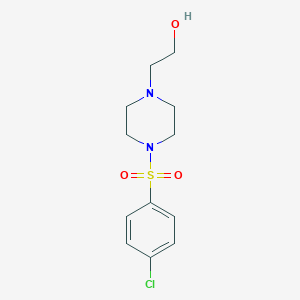
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often synthesized for the purpose of creating new pharmacologically active molecules. The presence of the sulfonyl group and the chlorine atom suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the condensation of a piperazine moiety with various sulfonyl chlorides. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine, using methylene dichloride as the solvent . This method could potentially be adapted for the synthesis of "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the molecular docking studies of novel piperazine derivatives revealed that the piperazine ring maintains a chair conformation, and the substituents can influence the overall molecular geometry, which is crucial for the interaction with biological targets .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl group and the nitrogen atoms in the piperazine ring. The sulfonyl group can act as an electrophile, while the nitrogen atoms can serve as nucleophiles or hydrogen bond donors. The interactions of piperazine derivatives, such as hydrogen bonding, are critical in the formation of supramolecular architectures, as seen in the self-assembled channel structures formed by the interaction of piperazine with 4,4'-sulfonyldiphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and chlorine atom can affect the compound's polarity, solubility, and reactivity. The crystallographic data of related compounds provide insights into their solid-state properties, such as crystallinity, molecular packing, and intermolecular interactions . These properties are essential for understanding the compound's behavior in different environments and its potential applications in drug design and materials science.
Wissenschaftliche Forschungsanwendungen
Antibody Development for Environmental and Food Analysis
Antibody development for environmental and food analysis has seen significant advances. Techniques such as ELISA and immunosensors, developed for clinical chemistry, endocrinology, and for monitoring food and environmental safety, have been applied to detect various substances, including herbicides, polychlorinated biphenyls, surfactants, and toxic metabolites. The development of immunoreagents is critical in these applications, demonstrating the versatility of chemical compounds in creating sensitive, specific analytical tools for environmental and food safety (Fránek & Hruška, 2018).
Pharmacological Implications of Arylpiperazine Derivatives
The pharmacological implications and metabolism of arylpiperazine derivatives, including their application in treating depression, psychosis, or anxiety, highlight the importance of understanding chemical interactions and metabolic pathways. These compounds undergo extensive metabolism, leading to the formation of metabolites with varied effects on neurotransmitter receptors, showcasing the complexity of their pharmacological actions (Caccia, 2007).
Energy Production from Lignocellulosic Materials
Research into bioconversion of lignocellulosic materials into ethanol, with Parthenium hysterophorus as a potential resource, indicates a growing interest in renewable energy sources. This area of study emphasizes the role of chemical engineering in optimizing processes for efficient ethanol production, a critical component of sustainable energy solutions (Swati et al., 2013).
Novel Opioid-like Compounds for Clinical Research
The exploration of novel psychoactive substances like MT-45, an opioid-like compound, for clinical research purposes reflects the ongoing search for new therapeutic agents. Understanding the availability, use, desired and unwanted effects of such novel compounds is crucial for developing effective treatments with reduced adverse effects (Siddiqi et al., 2015).
Biocidal Agents and Antibiotic Resistance
The interaction between biocidal agents used for disinfection and antibiotic resistance in Gram-negative species underscores the importance of chemical compounds in public health. Understanding how sublethal concentrations of biocidal agents can enhance antibiotic resistance is critical for developing strategies to combat antibiotic-resistant bacteria (Kampf, 2018).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDMFRUBGVKLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368773 |
Source


|
| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
16017-65-5 |
Source


|
| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

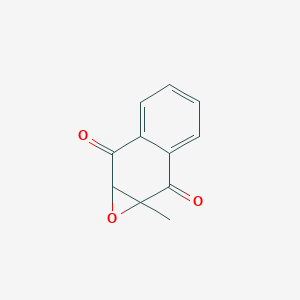
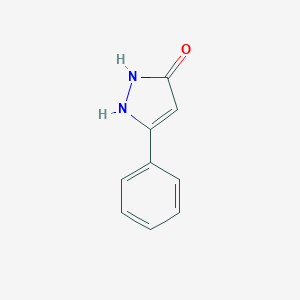
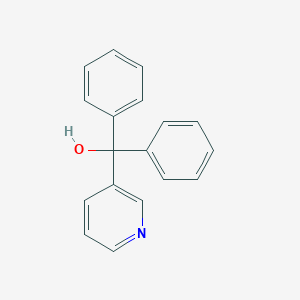
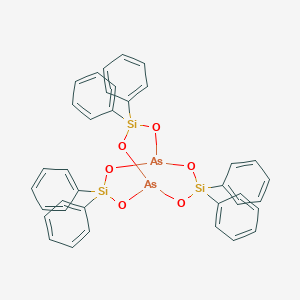
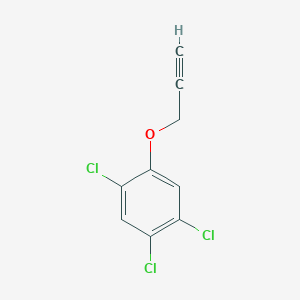
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
